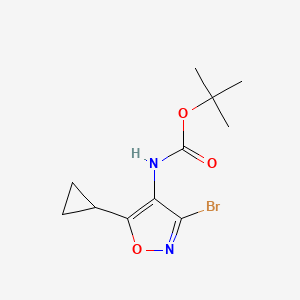
Tert-butyl N-(3-bromo-5-cyclopropyl-1,2-oxazol-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl N-(3-bromo-5-cyclopropyl-1,2-oxazol-4-yl)carbamate” is a complex organic compound. It contains a tert-butyl group, a carbamate group (which is a derivative of carbamic acid and involves an organic compound’s amine group and carbon dioxide), and an oxazole ring (a five-membered ring with two adjacent heteroatoms: one oxygen atom and one nitrogen atom). The oxazole ring is substituted with a bromine atom and a cyclopropyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring, the introduction of the bromine and cyclopropyl substituents, and the attachment of the carbamate group. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The oxazole ring is a polar entity due to the presence of nitrogen and oxygen atoms, which can participate in various types of chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by several factors, including the electrophilicity of the bromine atom, the nucleophilicity of the oxazole ring, and the steric hindrance provided by the tert-butyl and cyclopropyl groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom would increase its molecular weight and could enhance its reactivity. The tert-butyl group could increase its hydrophobicity, affecting its solubility in different solvents .Scientific Research Applications
Reactivity and Synthesis
- The reactivity of tert-butyl carbamates, similar to "Tert-butyl N-(3-bromo-5-cyclopropyl-1,2-oxazol-4-yl)carbamate," is explored in the synthesis of heterocyclic compounds. Tert-butyl carbamates are used as substrates for the preparation of thieno[3,2-b]pyrroles and dihydrothienopyrroles, showing their utility in organic synthesis (Brugier, Outurquin & Paulmier, 2001).
Crystallographic Studies
- The crystal structure analysis of tert-butyl carbamate derivatives, including tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate, reveals the formation of bifurcated hydrogen and halogen bonds. This study highlights the structural versatility and bonding characteristics of tert-butyl carbamates (Baillargeon et al., 2017).
Antimicrobial and Biological Activity
- Tert-butyl carbazate derivatives, which share structural similarities with "this compound," have been synthesized and evaluated for their antimicrobial activity. These studies provide insights into the potential biological applications of tert-butyl carbamate compounds (Ghoneim & Mohamed, 2013).
Catalysis and Chemical Transformations
- Research on tert-butyl carbamate compounds includes their role in catalysis and chemical transformations, such as in the enantioselective intramolecular cyclopropanation of diazoacetamides. This demonstrates the utility of tert-butyl carbamates in asymmetric synthesis and catalysis (Doyle, Eismont, Protopopova & Kwan, 1994).
Organic Synthesis and Medicinal Chemistry
- Tert-butyl carbamate intermediates play a significant role in organic synthesis routes, particularly in the synthesis of complex molecules with potential applications in medicinal chemistry. For instance, tert-butyl 3-(2-(4-amino-3-(2-aminobenzo[d]oxazole-5-yl)-1H-pyrazole[3,4-d] pyrimidine-1-yl) ethoxy) propionate, an intermediate in the synthesis of mTOR targeted molecules, underscores the importance of tert-butyl carbamates in drug development (Zhang et al., 2022).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-(3-bromo-5-cyclopropyl-1,2-oxazol-4-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O3/c1-11(2,3)16-10(15)13-7-8(6-4-5-6)17-14-9(7)12/h6H,4-5H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKPQBZHYZEUTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(ON=C1Br)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
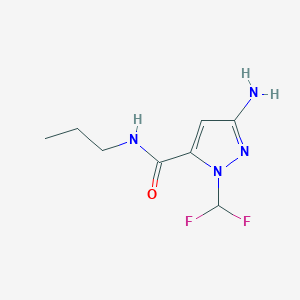
![4-[5-(4-methoxyphenyl)-1',3'-diphenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-4-oxobutanoic acid](/img/structure/B2635389.png)
![benzyl 2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetate](/img/structure/B2635390.png)
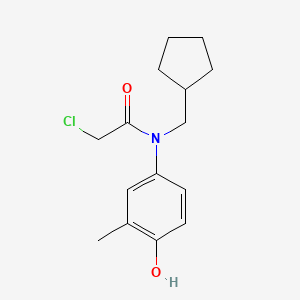
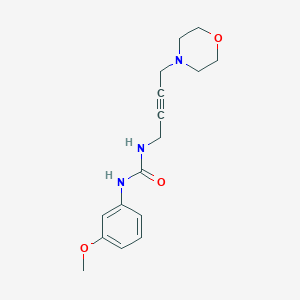
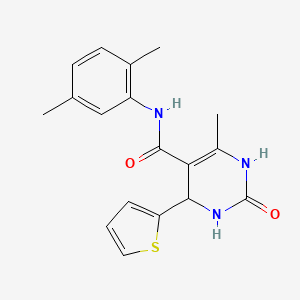
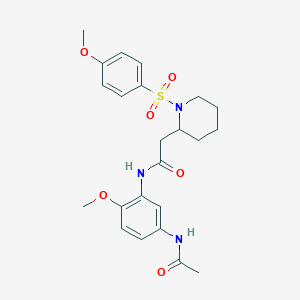

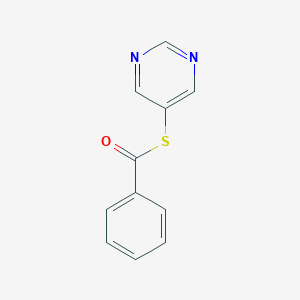
![1-(3-fluorophenyl)-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2635402.png)
![4-(4-FLUOROBENZENESULFONYL)-N-[3-(MORPHOLIN-4-YL)PROPYL]-2-PHENYL-1,3-OXAZOL-5-AMINE](/img/structure/B2635404.png)
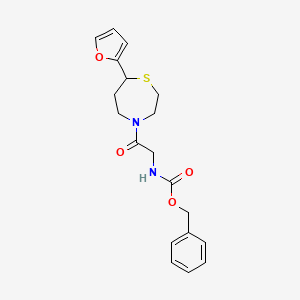
![5-(2-Chlorobenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B2635406.png)

